Methanone, bis(1-methyl-1H-pyrrol-2-yl)-

説明

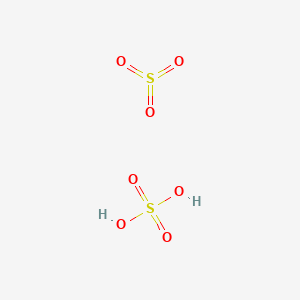

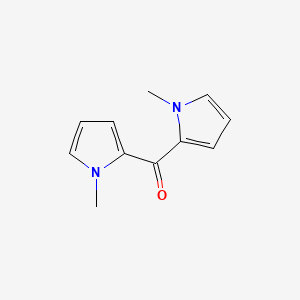

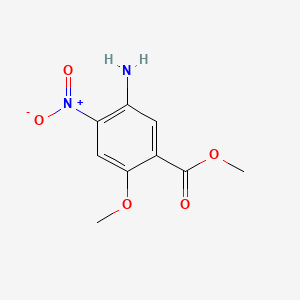

“Methanone, bis(1-methyl-1H-pyrrol-2-yl)-” is a chemical compound with the molecular formula C11H12N2O . It is also known by other names such as “Methanone, di-1H-pyrrol-2-yl-”, “Di-1H-pyrrol-2-ylmethanone”, and "Bis (1H-pyrrol-2-yl)methanone" .

Molecular Structure Analysis

The molecular structure of “Methanone, bis(1-methyl-1H-pyrrol-2-yl)-” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure would depend on the specific conditions under which the compound is studied.Physical And Chemical Properties Analysis

“Methanone, bis(1-methyl-1H-pyrrol-2-yl)-” has a molecular weight of 188.23 g/mol. Other physical and chemical properties such as melting point, boiling point, density, refractive index, and pKa value are mentioned in the resources .科学的研究の応用

Facile Synthesis of Derivatives : A study described a convenient synthesis method for derivatives of bis(1-methyl-1H-pyrrol-2-yl)methanone. These derivatives incorporate a thieno[2,3-b]thiophene moiety, demonstrating its utility in chemical synthesis (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Catalysis in Aldol Reactions : Research on zinc complexes with multidentate nitrogen ligands, including bis(1-methyl-1H-pyrrol-2-yl)methanone derivatives, revealed their potential as catalysts in aldol reactions. These complexes showed promising results in coupling reactions at room temperature (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Crystal Structure and Vibrational Spectroscopy : A study focused on bis-(1H-benzimidazol-2-yl)-methanone, a related compound, providing insights into its preparation methods, crystal structure, and vibrational spectroscopy. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Miranda et al., 2009).

Reactivity Studies of Iron(III) Catecholate Complexes : Investigations into the reactivity of iron(III) catecholate complexes of bis(1-methyl-1H-pyrrol-2-yl)methanone analogs showed efficient catalytic activity. This demonstrates the compound's potential in mimicking the active sites of enzymes and its use in bio-inspired catalysis (Duda, Pascaly, & Krebs, 1997).

Organic Synthesis and Self-Condensation : A study on the self-condensation of N-substituted thieno[3,2-b]pyrrol-5-yl)methanols into bis(thienopyrrolyl)methanes, which are structurally similar to bis(1-methyl-1H-pyrrol-2-yl)methanone, highlights its application in organic synthesis (Torosyan et al., 2018).

Novel Inhibitors of Fructose-1,6-bisphosphatase : Research identified novel heteroaromatic organofluorine inhibitors, including compounds similar to bis(1-methyl-1H-pyrrol-2-yl)methanone, as potential inhibitors of fructose-1,6-bisphosphatase. These findings are significant for medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one : A study detailed the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole, showcasing the compound's utility in complex organic syntheses (Kimbaris & Varvounis, 2000).

Crystal Structure of V-shaped Ligands with N-Heterocycles : Research on bis(4-(1H-imidazol-1-yl) phenyl)methanone, a compound structurally related to bis(1-methyl-1H-pyrrol-2-yl)methanone, showed its potential as a V-shaped ligand in crystallography and molecular design (Wang et al., 2017).

Bis(heterocyclo)methanides as β-Diketiminate Mimics : A study on bis(heterocyclo)methanides, structurally similar to bis(1-methyl-1H-pyrrol-2-yl)methanone, explored their reactivity and potential as mimics of β-diketiminate in ruthenium chelation. This research is significant for understanding ligand-metal interactions in inorganic chemistry (Panda et al., 2019).

Thermally Activated Delayed Fluorescent Emitters : Research on thermally activated delayed fluorescent (TADF) emitters, including compounds structurally related to bis(1-methyl-1H-pyrrol-2-yl)methanone, highlighted their potential in developing high-efficiency blue TADF devices for optoelectronics (Kim, Choi, & Lee, 2016).

作用機序

Target of Action

Similar compounds have been screened for in vitro 5ht reuptake inhibition

Mode of Action

It’s worth noting that the compound’s structure includes a conjugated –c5 n2–n3 c6– central unit linked with two terminal deprotonated pyrrole units . This structure could potentially influence its interaction with its targets.

特性

IUPAC Name |

bis(1-methylpyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-7-3-5-9(12)11(14)10-6-4-8-13(10)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGSWFNSDWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C2=CC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461571 | |

| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80838-84-2 | |

| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)